![molecular formula C13H10BrClO2 B14602999 1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- CAS No. 59194-97-7](/img/structure/B14602999.png)
1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a furan ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- typically involves the bromination of a precursor ketone. One common method is the bromination of 1-(5-(4-chlorophenyl)-2-furanyl)-1-propanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the bromination reaction is optimized for large-scale production. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide in methanol.
Reduction: Sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Reduction reactions produce alcohols.
- Oxidation reactions lead to furanones and other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- involves its interaction with various molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The furan ring and chlorophenyl group contribute to its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
- 1-Propanone, 2-bromo-1-phenyl-
- 1-Propanone, 2-bromo-1-(4-methylphenyl)-
- 1-Propanone, 2-bromo-1-(4-chlorophenyl)-
Comparison: 1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. Compared to other brominated ketones, this compound exhibits enhanced reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
59194-97-7 |
|---|---|
Molekularformel |
C13H10BrClO2 |
Molekulargewicht |
313.57 g/mol |
IUPAC-Name |
2-bromo-1-[5-(4-chlorophenyl)furan-2-yl]propan-1-one |
InChI |
InChI=1S/C13H10BrClO2/c1-8(14)13(16)12-7-6-11(17-12)9-2-4-10(15)5-3-9/h2-8H,1H3 |
InChI-Schlüssel |
YSLQOKAZZUZMIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


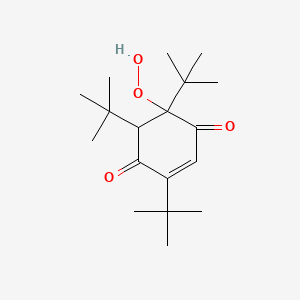

![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)
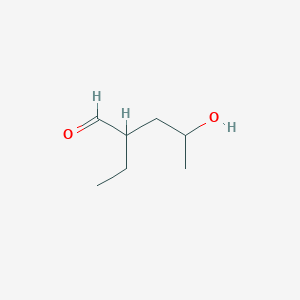
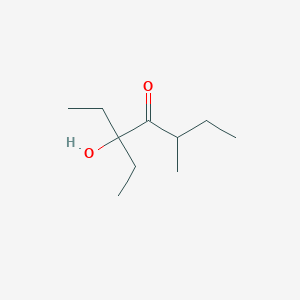

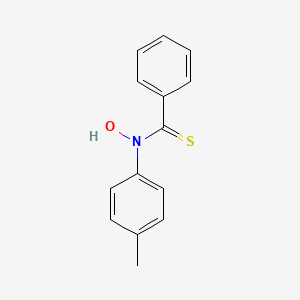
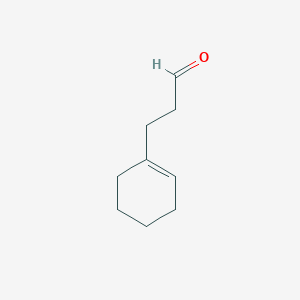
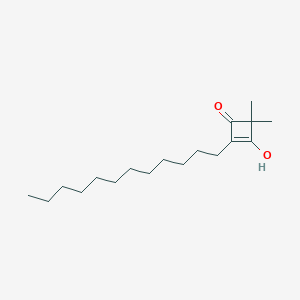
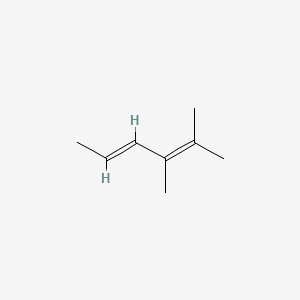
![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)
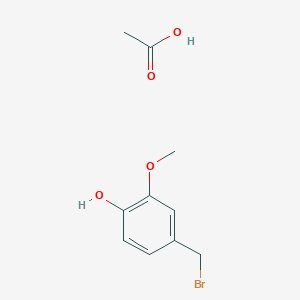
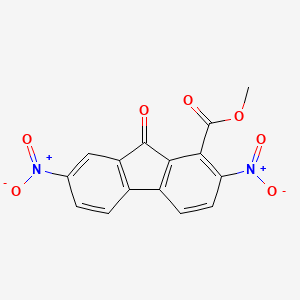
![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)
